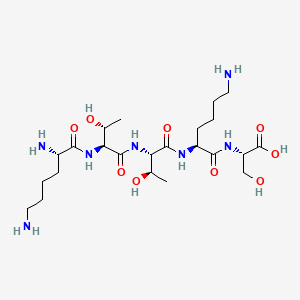

Pentapeptide-4

Vue d'ensemble

Description

Pentapeptide-4 is a matrikine used in anti-wrinkle cosmetics.

Applications De Recherche Scientifique

Anti-Âge et Soins de la Peau

Pentapeptide-4 est largement utilisé dans le domaine des cosmétiques pour ses propriétés anti-âge . Il a été prouvé qu'il était efficace contre le vieillissement intrinsèque et extrinsèque . Ce peptide stimule la production d'élastine, de fibronectine, de glucosaminoglycanes et de collagènes (en particulier les types I, III et IV), soutenant la matrice extracellulaire .

Amélioration de l'Élasticité et de la Fermeté de la Peau

This compound est une molécule de signalisation qui envoie un message à la peau pour augmenter la production de collagène et d'élastine . Cela entraîne une amélioration de l'élasticité et de la fermeté de la peau .

Hydratation de la Peau

Ce peptide stimule également la production d'acide hyaluronique dans la peau pour une hydratation accrue . Cela peut aider à réduire l'apparence des rides, des ridules et des taches de vieillesse .

Cicatrisation des Plaies

This compound a été développé pour la stimulation du collagène et la cicatrisation des plaies . Il est utilisé dans le lissage des rides "de type Botox", ainsi que pour ses effets antioxydants et antimicrobiens .

Sécurité en Cosmétique

This compound serait utilisé jusqu'à 0,0012 % dans les lotions pour les yeux et les poudres pour le visage sans causer d'irritation ou de sensibilisation . Cela en fait un ingrédient sûr pour une utilisation dans divers produits cosmétiques .

Orientations de la Recherche Future

Les conditions préalables à une substance active efficace doivent être soigneusement examinées avant son utilisation . Les protocoles d'étude doivent être élaborés avec soin et les résultats maximaux doivent être générés . Cela indique qu'il y a encore beaucoup de potentiel pour la recherche et le développement futurs de this compound dans divers domaines .

Mécanisme D'action

Target of Action

Pentapeptide-4, also known as Lysylthreonylthreonyllysylserine or Lys-Thr-Thr-Lys-Ser, primarily targets the skin’s fibroblasts . Fibroblasts are cells that produce collagen and other fibers. They play a crucial role in maintaining the structural integrity of connective tissues, including the skin .

Mode of Action

This compound interacts with its targets by stimulating the production of key components of the dermal matrix, such as elastin, fibronectin, glucosaminoglycan, and collagens (specifically Types I, III, and IV) . This interaction supports the extracellular matrix and wound healing . The peptide works by signaling the skin to produce more collagen, helping to restore its elasticity and firmness .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of collagen and other extracellular matrix components . By stimulating these pathways, this compound promotes skin health and counteracts the effects of aging .

Pharmacokinetics

It is known that the compound is more stable and active for topical application thanks to the lipophilic conjugate from palmitic acid . This conjugation enhances peptide delivery while maintaining bioactivity, mildness, and skin benefit potency .

Result of Action

The primary result of this compound’s action is the improvement of skin health and appearance. It has been reported to reduce the appearance of wrinkles and improve overall skin texture . It achieves this by increasing the production of collagen, which helps restore skin elasticity and firmness . In addition, it has been associated with a decrease in the area occupied by deep wrinkles and an increase in skin tone .

Action Environment

The action of this compound is influenced by the environment in which it is applied. For instance, its efficacy can be enhanced when it is incorporated into skincare products and applied topically . Its stability and efficacy can also be influenced by factors such as pH, temperature, and the presence of other ingredients in the formulation .

Analyse Biochimique

Biochemical Properties

Pentapeptide-4 plays a crucial role in biochemical reactions, particularly in the context of skin health It interacts with various enzymes, proteins, and other biomolecules to exert its effectsBy binding to specific receptors on the surface of these cells, this compound stimulates the production of collagen, elastin, and other extracellular matrix components . This interaction is essential for maintaining skin structure and integrity.

Additionally, this compound has been shown to inhibit the activity of enzymes that break down collagen, such as matrix metalloproteinases (MMPs) . By preventing collagen degradation, this compound helps to preserve the skin’s structural proteins, contributing to a more youthful appearance.

Cellular Effects

This compound exerts several effects on various types of cells and cellular processes. In skin cells, it promotes cell proliferation and migration, which are critical for wound healing and tissue repair . This compound also influences cell signaling pathways, particularly those involved in collagen synthesis and degradation.

One of the key pathways affected by this compound is the transforming growth factor-beta (TGF-β) signaling pathway . This pathway plays a vital role in regulating collagen production and extracellular matrix remodeling. By modulating TGF-β signaling, this compound enhances collagen synthesis and inhibits the expression of MMPs, leading to improved skin texture and reduced wrinkles.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific receptors on the surface of fibroblasts. This binding triggers a cascade of intracellular signaling events that ultimately lead to increased collagen production . This compound also activates the expression of genes involved in collagen synthesis, such as COL1A1 and COL3A1 . These genes encode the primary components of type I and type III collagen, respectively.

Furthermore, this compound inhibits the activity of MMPs by downregulating their expression and promoting the production of tissue inhibitors of metalloproteinases (TIMPs) . This dual action ensures that collagen is synthesized and preserved, contributing to the overall health and appearance of the skin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. Short-term studies have shown that this compound can rapidly increase collagen production within a few days of application . Long-term studies are essential to understand the stability and degradation of this compound over extended periods.

Research has indicated that this compound remains stable and active in cosmetic formulations for several months . Additionally, long-term studies have demonstrated that continuous application of this compound leads to sustained improvements in skin texture and reduction in wrinkle depth . These findings highlight the potential of this compound as a long-lasting anti-aging ingredient.

Dosage Effects in Animal Models

Studies on animal models have provided valuable insights into the dosage effects of this compound. Different dosages of this compound have been tested to determine the optimal concentration for achieving desired effects without causing adverse reactions . Low to moderate doses of this compound have been shown to enhance collagen production and improve skin elasticity in animal models .

High doses of this compound may lead to toxic effects, such as skin irritation and inflammation . Therefore, it is crucial to determine the appropriate dosage range to maximize the benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways related to collagen synthesis and extracellular matrix remodeling. One of the key pathways is the TGF-β signaling pathway, which regulates the expression of collagen genes and MMPs . This compound also interacts with enzymes involved in collagen cross-linking, such as lysyl oxidase . This interaction enhances the stability and strength of collagen fibers, contributing to improved skin structure.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. This compound is transported across the cell membrane through specific peptide transporters . Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm and nucleus . This distribution allows this compound to exert its effects on collagen synthesis and gene expression.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with target molecules to exert its effects. Studies have shown that this compound is primarily localized in the cytoplasm and nucleus of fibroblasts . In the cytoplasm, this compound interacts with signaling molecules and enzymes involved in collagen synthesis. In the nucleus, it regulates the expression of collagen genes and other extracellular matrix components .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N7O9/c1-12(32)17(30-22(37)18(13(2)33)29-19(34)14(26)7-3-5-9-24)21(36)27-15(8-4-6-10-25)20(35)28-16(11-31)23(38)39/h12-18,31-33H,3-11,24-26H2,1-2H3,(H,27,36)(H,28,35)(H,29,34)(H,30,37)(H,38,39)/t12-,13-,14+,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWBQGACJJOIKA-RHEFHGCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164180 | |

| Record name | Pentapeptide-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149128-48-3 | |

| Record name | Pentapeptide-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149128483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentapeptide-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLTHREONYLTHREONYLLYSYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69B8BD4H9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

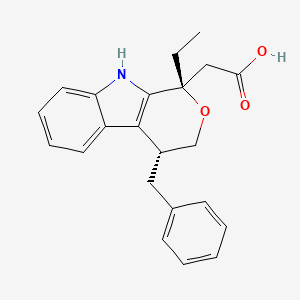

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

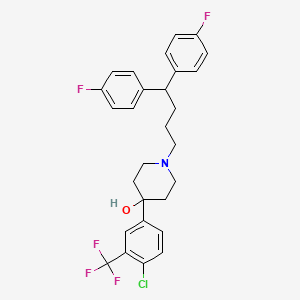

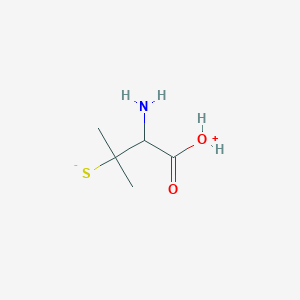

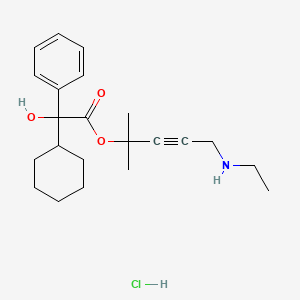

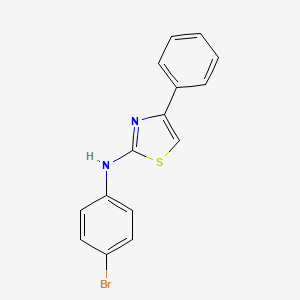

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.